molecular formula C10H8O2S B12543176 5,7-Dimethyl-1-benzothiophene-2,3-dione CAS No. 146976-36-5

5,7-Dimethyl-1-benzothiophene-2,3-dione

Cat. No.: B12543176
CAS No.: 146976-36-5
M. Wt: 192.24 g/mol
InChI Key: LRVBDTHTUONCGP-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1-benzothiophene-2,3-dione is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and organic electronics. The compound features a benzene ring fused to a thiophene ring, with two methyl groups at positions 5 and 7, and a diketone functionality at positions 2 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1-benzothiophene-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the desired benzothiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1-benzothiophene-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The diketone functionality can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5,7-Dimethyl-1-benzothiophene-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1-benzothiophene-2,3-dione involves its interaction with molecular targets and pathways. The diketone functionality allows it to participate in redox reactions, influencing cellular processes. Its structure enables binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound without the methyl and diketone substitutions.

    2,3-Dimethylbenzothiophene: A similar compound with methyl groups at different positions.

    1-Benzothiophene-2,3-dione: Lacks the methyl groups but retains the diketone functionality.

Uniqueness

5,7-Dimethyl-1-benzothiophene-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

146976-36-5

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

5,7-dimethyl-1-benzothiophene-2,3-dione

InChI

InChI=1S/C10H8O2S/c1-5-3-6(2)9-7(4-5)8(11)10(12)13-9/h3-4H,1-2H3

InChI Key

LRVBDTHTUONCGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=O)S2)C

Origin of Product

United States

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